

Application Notes and Protocols for NFF-3 in Cell-Based Assays

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Compound of Interest

Compound Name: Nff 3

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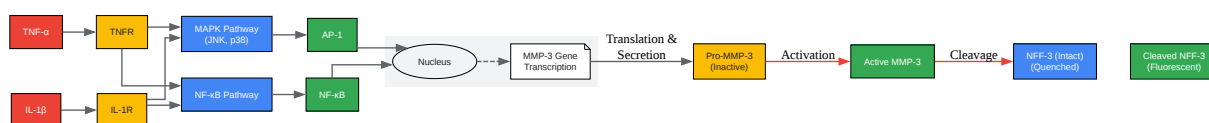
Introduction

NFF-3 is a highly specific, fluorescent resonance energy transfer (FRET)-based peptide substrate for Matrix Metalloproteinase-3 (MMP-3), also known as stromelysin-1.[1][2] Its sequence is MCA-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(DNP)-NH₂. In its intact state, the fluorescence of the 7-methoxycoumarin-4-acetyl (MCA) group is quenched by the 2,4-dinitrophenyl (DNP) group.[3] Upon cleavage by active MMP-3, the MCA fluorophore is liberated from the quencher, resulting in a quantifiable increase in fluorescence. This property allows for the sensitive measurement of MMP-3 activity. While NFF-3 is primarily designed for in vitro assays, this protocol outlines its application for measuring extracellular MMP-3 activity in cell-based systems.

MMP-3 is a key enzyme involved in the degradation of extracellular matrix components and the activation of other MMPs.[4][5] Its expression and activity are implicated in various physiological and pathological processes, including tissue remodeling, wound healing, arthritis, and cancer metastasis.[6][7] Therefore, the measurement of MMP-3 activity in cell-based assays is crucial for studying these processes and for the screening of potential therapeutic inhibitors.

Signaling Pathways Modulating MMP-3 Activity

The expression and secretion of MMP-3 are tightly regulated by complex signaling pathways. Key inducers include pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF- α) and Interleukin-1beta (IL-1 β).^[8] These cytokines bind to their respective receptors on the cell surface, initiating intracellular signaling cascades that lead to the activation of transcription factors like NF- κ B and AP-1.^[8]^[9] These transcription factors then bind to the promoter region of the MMP-3 gene, driving its expression. The secreted pro-MMP-3 is then activated extracellularly by other proteases.



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MMP-3 signaling pathway and NFF-3 activation.

Quantitative Data Summary

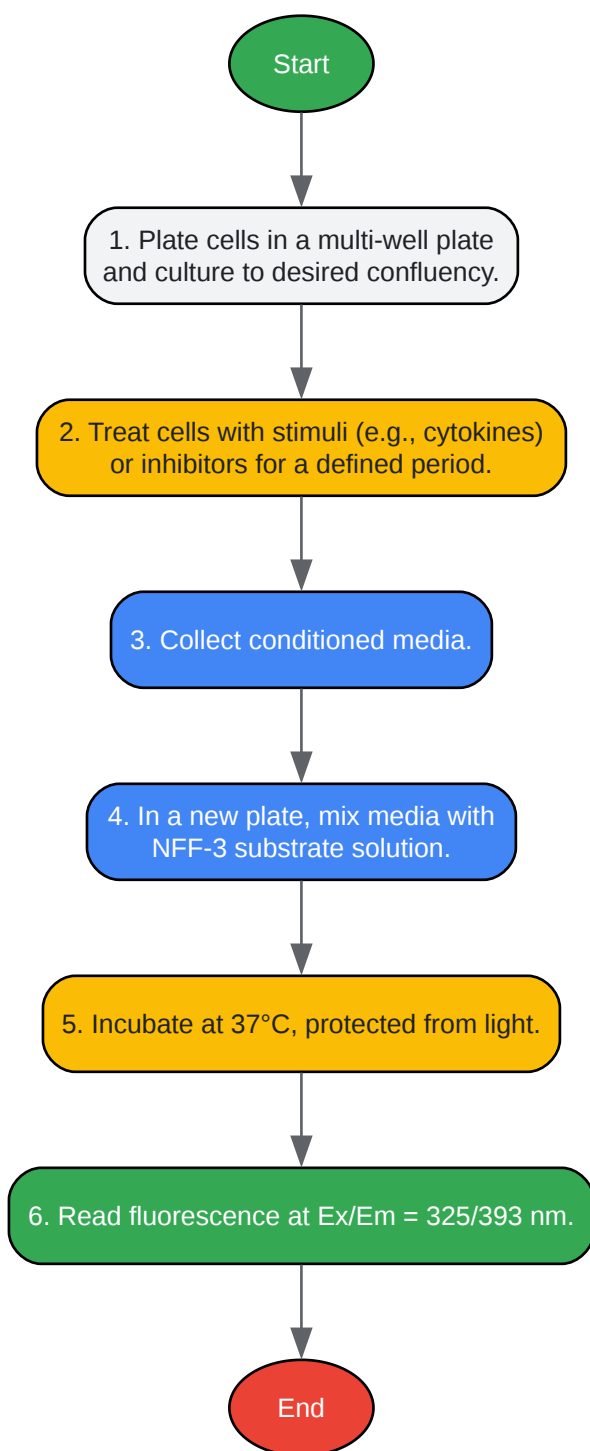
The following table summarizes representative quantitative data on the induction of MMP-3 in cell-based assays. These values can be used as a reference for expected outcomes.

Cell Type	Treatment	Fold Increase in MMP-3 Activity/Expression	Reference
Human Retinal Pigment Epithelium (RPE) Cells	300 μ M H ₂ O ₂ for 24 hours	~9.8-fold increase in secreted MMP-3 protein	[10]
Murine Macrophage (RAW264.7)	50 nM MMP-1 for 18 hours	~25-fold increase in secreted TNF- α (an inducer of MMP-3)	[11]
Murine Macrophage (RAW264.7)	50 nM MMP-3 for 18 hours	~34-fold increase in secreted TNF- α (an inducer of MMP-3)	[11]
Apoptotic Neuronal Cells	Conditioned media transfer to microglia	~6-fold increase in TNF- α (an inducer of MMP-3)	[12]

Experimental Protocols

Protocol 1: Measurement of Extracellular MMP-3 Activity in Cell Culture Supernatants

This protocol describes the endpoint measurement of accumulated MMP-3 activity in conditioned media from cell cultures.



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